1,3-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
Properties
IUPAC Name |
1,3-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-9-12(10-8-11)18(6)13(19)17-5/h7-10H,1-6H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXGRQSWKOUPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline
Procedure :
-
Substrate : 4-Bromoaniline (1.0 equiv) reacts with bis(pinacolato)diboron (1.2 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3.0 equiv) in dioxane at 90°C for 12 h.
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Workup : The mixture is filtered through Celite, concentrated, and purified via silica gel chromatography (hexane/EtOAc).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Solvent | Dioxane |
| Temperature | 90°C |
| Reaction Time | 12 h |
Urea Formation via Carbamoyl Chloride
The boronic ester-functionalized aniline is reacted with dimethylcarbamoyl chloride to form the urea bond.
Procedure :
-
Substrate : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 equiv) and dimethylcarbamoyl chloride (1.1 equiv) are stirred in anhydrous THF with Et₃N (2.0 equiv) at 0°C→RT for 6 h.
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Workup : The solution is diluted with H₂O, extracted with EtOAc, and purified via recrystallization (MeOH/H₂O).
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Yield : 70–78%.
Key Data :
| Parameter | Value |
|---|---|
| Base | Et₃N |
| Solvent | THF |
| Temperature | 0°C → RT |
| Reaction Time | 6 h |
Urea Construction on Pre-Borylated Aryl Isocyanates
An alternative route involves synthesizing a boronic ester-containing isocyanate intermediate, followed by reaction with dimethylamine.
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl Isocyanate
Procedure :
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Substrate : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 equiv) is treated with triphosgene (0.35 equiv) in toluene at 0°C, followed by heating to 80°C for 2 h.
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Workup : The mixture is filtered and concentrated under reduced pressure.
Key Data :
| Parameter | Value |
|---|---|
| Reagent | Triphosgene |
| Solvent | Toluene |
| Temperature | 0°C → 80°C |
Reaction with Dimethylamine
Procedure :
-
Substrate : The isocyanate intermediate (1.0 equiv) is reacted with dimethylamine (2.0 equiv) in CH₂Cl₂ at RT for 4 h.
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Workup : The solvent is evaporated, and the residue is purified via flash chromatography (hexane/EtOAc).
One-Pot Sequential Borylation-Urea Formation
A streamlined approach combines borylation and urea synthesis in a single pot, reducing purification steps.
Procedure :
-
Borylation : 4-Bromophenylurea (1.0 equiv) reacts with bis(pinacolato)diboron (1.2 equiv) using Pd(OAc)₂ (3 mol%) and SPhos (6 mol%) in dioxane/K₃PO₄ (2.0 equiv) at 100°C for 8 h.
-
Urea Methylation : The intermediate is treated with MeI (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 4 h.
Key Data :
| Step | Conditions |
|---|---|
| Borylation Catalyst | Pd(OAc)₂/SPhos |
| Methylation Base | K₂CO₃ |
| Solvent | Dioxane → DMF |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Palladium Borylation | High selectivity, scalability | Requires inert conditions | 70–92% |
| Isocyanate Route | Avoids carbamoyl chlorides | Sensitive intermediates | 65–72% |
| One-Pot Synthesis | Reduced purification | Lower overall yield | 60–68% |
Critical Reaction Parameters
-
Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in borylation due to enhanced stability.
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Solvent Effects : Polar aprotic solvents (e.g., DMF) improve urea formation rates but may require rigorous drying.
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Temperature Control : Borylation proceeds optimally at 90–100°C, while urea formation is efficient at RT.
Scalability and Industrial Considerations
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Batch Reactors : Multi-kilogram batches have been reported using Pd-catalyzed borylation with >90% purity after crystallization.
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Cost Drivers : Pd catalysts (5–7 mol%) and boronate reagents account for 60–70% of raw material costs.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
1,3-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the development of boron-based drugs and as a probe in biological studies.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets. The boron-containing moiety can form reversible covalent bonds with biomolecules, such as enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Urea Core
1,3-Bis(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 1073353-72-6)
- Structure : Contains two dioxaborolane-substituted phenyl groups on the urea core.
- Molecular Weight : 464.2 g/mol (vs. 276.14 g/mol for the target compound).
1-Phenyl-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 819056-67-2)
- Structure : One phenyl group replaces a methyl group on the urea nitrogen.
- Properties : Increased aromaticity may enhance π-stacking interactions in material science applications .
1-Isobutyl-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874291-03-9)
Physical and Chemical Properties
- Solubility: Methyl groups in the target compound may improve solubility in non-polar solvents compared to phenyl-substituted analogs .
- Reactivity : The dioxaborolane group in all analogs facilitates Suzuki coupling, but electron-donating methyl groups in the target compound may slightly reduce reaction rates compared to electron-withdrawing substituents (e.g., nitriles in ) .
Biological Activity
1,3-Dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 2403607-73-6) is a compound of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agricultural science. This article reviews the biological activity of this compound based on available research findings and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 278.15 g/mol. The compound features a boron-containing moiety which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂BN₂O₃ |
| Molecular Weight | 278.15 g/mol |
| CAS Number | 2403607-73-6 |
| Purity | >97% |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have indicated that compounds containing boron can exhibit antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, a related study on boron-containing ureas demonstrated their ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. In particular, studies suggest that it may inhibit urease activity, which is crucial for nitrogen metabolism in plants and some pathogens. This inhibition could lead to applications in agriculture as a pesticide or herbicide.
Neuroprotective Effects
Preliminary research indicates that derivatives of urea compounds may possess neuroprotective effects. In vitro studies have suggested that these compounds can reduce oxidative stress in neuronal cells, potentially leading to therapeutic applications in neurodegenerative diseases.
Study 1: Antitumor Efficacy
A study conducted on the efficacy of boron-containing urea derivatives revealed that this compound significantly inhibited the growth of human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
Study 2: Urease Inhibition
In another investigation focusing on urease inhibition, it was found that the compound effectively reduced urease activity in a concentration-dependent manner. The IC50 value was reported at around 20 µM. This suggests potential use in controlling urease-related diseases in crops.
Q & A
Q. What are the common synthetic routes for preparing 1,3-dimethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, and how can purity be ensured?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or urea-forming reactions . For example, analogous urea derivatives are synthesized by reacting aniline derivatives (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) with isocyanates (e.g., 1-bromo-4-isocyanatobenzene) under inert conditions . Purity is ensured via column chromatography (e.g., hexanes/EtOAC with 0.25% Et3N) and validated by 1H/13C NMR and mass spectrometry (DART-MS) to confirm molecular weight and structural integrity .
Q. How can the boron-containing moiety in this compound be characterized spectroscopically?
The dioxaborolane group is identified via:
Q. What are the key applications of this compound in organic synthesis?
The boronate ester moiety enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures, useful in drug discovery and materials science . The urea group can act as a hydrogen-bond donor, facilitating supramolecular assembly or enzyme inhibition studies .
Advanced Research Questions
Q. How do reaction conditions (e.g., temperature, catalyst loading) influence the yield of Suzuki-Miyaura couplings involving this compound?
Yields depend on catalyst choice (e.g., Pd(dppf)Cl2·CH2Cl2) and substrate compatibility . For example, bromoarene substrates provide higher yields (65%) compared to chloroarenes (32%) due to slower oxidative addition kinetics with Cl . Elevated temperatures (60–80°C) and polar aprotic solvents (THF/H2O mixtures) improve conversion rates .
Q. What strategies mitigate challenges in analyzing boron-containing compounds via X-ray crystallography?
Boron’s low electron density complicates X-ray diffraction. Solutions include:
Q. How does the electronic nature of substituents on the phenyl ring affect the compound’s reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., -CN, -CF3) enhance electrophilicity of the boronate, accelerating transmetallation. Conversely, electron-donating groups (e.g., -OMe) slow reactivity but improve stability. Meta-substitution can sterically hinder coupling, necessitating bulkier ligands (e.g., SPhos) .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies between theoretical and observed NMR spectra?
Discrepancies may arise from dynamic effects (e.g., rotational barriers in the urea group) or solvent interactions . Use variable-temperature NMR to probe conformational exchange. Compare with DFT-calculated chemical shifts (software: Gaussian, ORCA) to identify overlooked tautomers or rotamers .
Q. What experimental controls are critical when studying this compound’s biological activity?
- Boronate hydrolysis controls : Test stability in aqueous buffers (pH 7.4) to rule out decomposition.
- Off-target assays : Use boron-free urea analogs to distinguish target-specific effects from nonspecific interactions .
Methodological Optimization
Q. How can computational tools predict the compound’s behavior in novel reactions?
DFT calculations (e.g., B3LYP/6-31G*) model transition states for cross-coupling or hydrogen-bonding interactions. Molecular docking (AutoDock Vina) predicts binding modes in enzyme inhibition studies, guiding functionalization (e.g., adding methyl groups to enhance lipophilicity) .
Q. What are best practices for storing and handling this boronated urea derivative?
Store under inert atmosphere (Ar/N2) at room temperature to prevent hydrolysis. Avoid protic solvents (e.g., MeOH, H2O) and purify via anhydrous chromatography (e.g., Et3N-doped eluents) to maintain boronate integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
